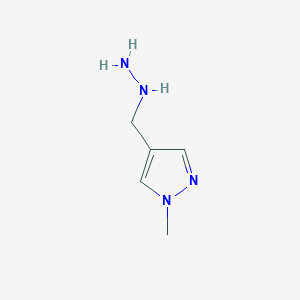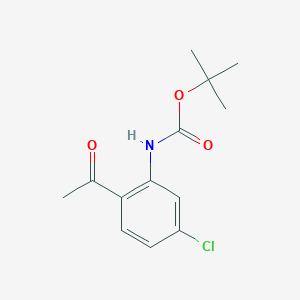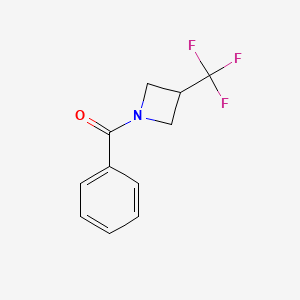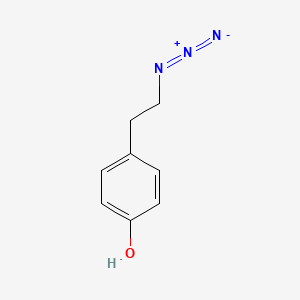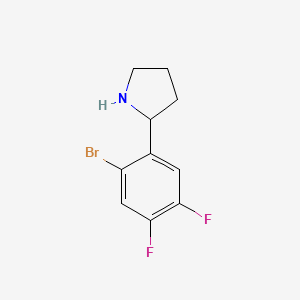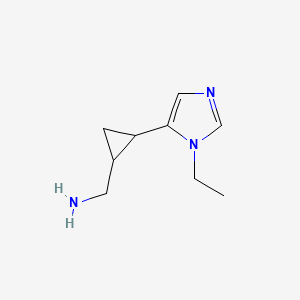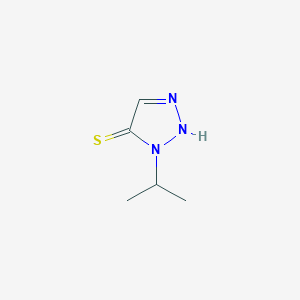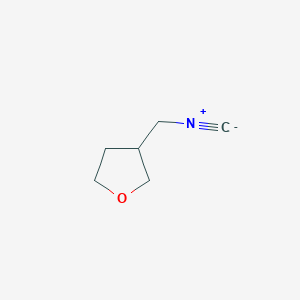
3-(Isocyanomethyl)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Isocyanomethyl)oxolane, also known as 3-(isocyanomethyl)tetrahydrofuran, is a heterocyclic compound with the molecular formula C6H9NO. It is characterized by the presence of an isocyanomethyl group attached to the third carbon of an oxolane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(isocyanomethyl)oxolane typically involves the formylation of a primary amine followed by dehydration. This two-step procedure is a reliable method for producing isocyanides . The reaction conditions are generally mild, and the process can be scaled up from a small laboratory scale to industrial production levels.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized to increase yield and purity while minimizing waste and exposure to hazardous fumes. The use of microtiter plates for parallel synthesis and the avoidance of aqueous workup are some of the innovative approaches that have been developed to enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Isocyanomethyl)oxolane undergoes various chemical reactions, including oxidation, reduction, and substitution. The isocyanide functionality exhibits unusual reactivity due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired product, but they generally involve mild temperatures and controlled environments to ensure high yields and purity.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxirane derivatives, while substitution reactions can produce a variety of functionalized oxolane compounds .
Aplicaciones Científicas De Investigación
3-(Isocyanomethyl)oxolane has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-(isocyanomethyl)oxolane involves its reactivity as an isocyanide. The compound can participate in various chemical reactions due to its nucleophilic and electrophilic terminal carbon. This reactivity allows it to interact with different molecular targets and pathways, making it a versatile compound in synthetic chemistry .
Comparación Con Compuestos Similares
- 3-(Isocyanomethyl)tetrahydrofuran
- 2-Isocyanopyrimidine
- 2-Acylphenylisocyanides
- o-Isocyanobenzaldehyde
Comparison: Compared to other similar compounds, 3-(isocyanomethyl)oxolane is unique due to its specific structure and reactivity. Its oxolane ring provides additional stability and versatility in chemical reactions, making it a valuable compound in various applications. The ability to produce it in high yields and purity further enhances its utility in research and industry .
Propiedades
Fórmula molecular |
C6H9NO |
|---|---|
Peso molecular |
111.14 g/mol |
Nombre IUPAC |
3-(isocyanomethyl)oxolane |
InChI |
InChI=1S/C6H9NO/c1-7-4-6-2-3-8-5-6/h6H,2-5H2 |
Clave InChI |
HFTSKDFAAXRVCK-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]CC1CCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


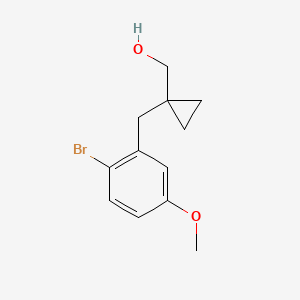
![Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13589056.png)
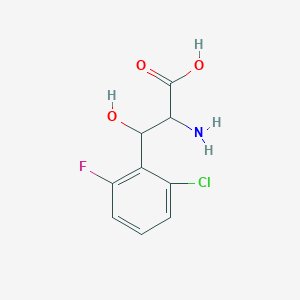

![1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13589073.png)

